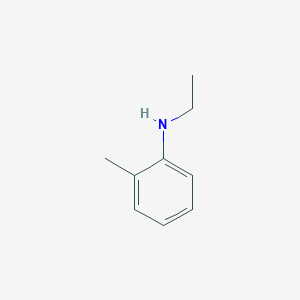

N-Ethyl-o-toluidine

描述

Contextualization within Substituted Aromatic Amine Chemistry

N-Ethyl-o-toluidine, with the chemical formula C9H13N, belongs to the broad class of aromatic amines. nih.gov These compounds are characterized by an amino group attached to an aromatic ring. sundarbanmahavidyalaya.in The chemical properties of this compound are largely dictated by the interplay between the electron-donating amino group and the aromatic ring, a feature common to all aromatic amines. sundarbanmahavidyalaya.in This interaction activates the benzene (B151609) ring towards electrophilic substitution, making it a reactive intermediate in various chemical syntheses. chemistrystudent.com

The presence of both an ethyl group on the nitrogen atom and a methyl group on the aromatic ring at the ortho position distinguishes this compound from simpler aromatic amines like aniline (B41778) or toluidine. These substituents influence its steric and electronic properties, thereby modulating its reactivity and making it a valuable building block for a range of specialized applications. chemimpex.comhilarispublisher.com

Historical Trajectories in Organic Synthesis and Industrial Chemical Research

The industrial synthesis of aromatic amines gained prominence with the rise of the synthetic dye industry in the latter half of the 19th century. Early methods for producing aromatic amines often involved the reduction of nitroaromatic compounds. chemcess.com The Béchamp reduction, discovered in 1854, which uses iron and acid, became a cornerstone of industrial aromatic amine production. chemcess.com

Specific methods for the synthesis of N-alkylanilines, including this compound, were developed to meet the demand for dye intermediates. An early documented method involved the reaction of o-toluidine (B26562) with ethyl alcohol at high temperatures over a catalyst. orgsyn.org Another approach from the early 20th century utilized ethyl p-toluenesulfonate as an alkylating agent. orgsyn.org These early synthetic routes, while effective, often required harsh reaction conditions and could lead to mixtures of primary, secondary, and tertiary amines. britannica.com

The evolution of synthetic methodologies throughout the 20th century focused on improving efficiency, selectivity, and safety. The development of more sophisticated catalysts and a deeper understanding of reaction mechanisms allowed for more controlled N-alkylation of aromatic amines. The choice of alkylating agent and reaction conditions became crucial in directing the synthesis towards the desired secondary amine, this compound, while minimizing the formation of byproducts.

Contemporary Research Paradigms and Emerging Frontiers for this compound

In recent years, this compound has continued to be a valuable building block in various research and development sectors. Its applications have expanded beyond traditional dye and pigment synthesis into more advanced materials and specialized chemical domains.

One of the emerging frontiers for this compound is in the field of polymer chemistry . It is utilized in the production of polymer additives that enhance properties such as durability and resistance to environmental factors. chemimpex.com Research is ongoing to develop new polymers with tailored characteristics, and this compound serves as a key monomer or intermediate in these synthetic endeavors. For instance, derivatives of toluidine are being investigated for the synthesis of conducting polymers, which have potential applications in electronics and sensors. researchgate.net

In the realm of organic synthesis , this compound is employed as a versatile intermediate for creating more complex molecules. chemimpex.comhilarispublisher.com Its reactivity allows for the introduction of the N-ethyl-o-tolyl group into a variety of molecular scaffolds, which is of interest in the development of new pharmaceuticals and agrochemicals. chemimpex.com Recent research has focused on utilizing such building blocks in novel synthetic strategies to access complex, drug-like molecules. researchgate.net

Furthermore, this compound and its derivatives have found applications in analytical chemistry and proteomics research . It has been used as a stain in proteomics research, aiding in the observation and analysis of proteins. sigmaaldrich.com This highlights its utility as a tool in biological research, where the specific properties of the molecule can be harnessed for detection and characterization purposes. medchemexpress.com

The ongoing exploration of this compound in these and other areas underscores its continued relevance in modern chemical research, with a focus on creating functional materials and complex molecular architectures. hilarispublisher.comnih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H13N | nih.gov |

| Molecular Weight | 135.21 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | sigmaaldrich.commerckmillipore.com |

| Boiling Point | 217-218 °C | britannica.commerckmillipore.com |

| Melting Point | < -15 °C | britannica.commerckmillipore.com |

| Density | 0.938 - 0.95 g/mL at 25 °C | britannica.commerckmillipore.com |

| Refractive Index | ~1.547 at 20 °C | nih.gov |

| Flash Point | 88-89 °C | britannica.comnih.gov |

| Vapor Pressure | 1 hPa at 20 °C | britannica.commerckmillipore.com |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether | chemcess.commerckmillipore.com |

| CAS Number | 94-68-8 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| Proton NMR (¹H NMR) | Spectra available for analysis | wiredchemist.com |

| Carbon-13 NMR (¹³C NMR) | Data available in chemical databases | uni.lu |

| Infrared (IR) Spectroscopy | Data available in NIST Chemistry WebBook | nist.gov |

| Mass Spectrometry | Data available in NIST Chemistry WebBook and PubChem | uni.lunist.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOUGPLLVVEUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059107 | |

| Record name | N-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-68-8 | |

| Record name | N-Ethyl-o-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-o-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl O Toluidine

N-Alkylation Strategies for N-Ethyl-o-toluidine Synthesis

N-alkylation of o-toluidine (B26562) is the most direct method for producing this compound. This can be accomplished through several distinct approaches, each with its own set of catalysts and reaction conditions that influence the efficiency and selectivity of the process.

Heterogeneous catalysis offers a promising avenue for the N-alkylation of o-toluidine, particularly using solid acid or base catalysts like zeolites. kiche.or.kr These methods are advantageous due to the ease of catalyst separation and potential for continuous operation. The reaction typically involves passing o-toluidine and an alkylating agent, such as ethanol (B145695) or an ether, over a heated catalyst bed. kiche.or.krmit-ivy.com

A study involving the N-alkylation of o-toluidine with ether was conducted over various modified H/zeolite-X catalysts. kiche.or.kr The performance of these catalysts is summarized below.

Table 1: Performance of Modified Zeolite Catalysts in o-Toluidine N-Alkylation

| Catalyst | Maximum Conversion Temperature (°C) | Key Observations | Source |

|---|---|---|---|

| H/zeolite-X | 300 | High activity at lower temperatures; decreased N-alkylation activity above 300°C. | kiche.or.kr |

| K/zeolite-X | 320 | Lowered acidity compared to H/zeolite-X, requiring higher reaction temperatures. | kiche.or.kr |

| Cs/zeolite-X | 320 | Selectively catalyzed side-chain alkylation (N-alkylation). Highest conversion achieved with 1 wt% Cs loading. | kiche.or.kr |

| K-Mg/zeolite-X | 350 | Required higher temperatures for maximum conversion due to modified acidity. | kiche.or.kr |

The use of zeolite catalysts has been a focal point of research for the alkylation of aromatic amines. researchgate.net In the synthesis of this compound, H/zeolite-X and its modified forms have been systematically studied. kiche.or.kr Zeolite-X catalysts that are modified by ion exchange with alkali metals, such as potassium (K) and cesium (Cs), have demonstrated high selectivity for N-alkylation over competing C-alkylation (ring alkylation). kiche.or.krresearchgate.net

Specifically, Cs/zeolite-X catalysts were found to predominantly promote the desired side-chain alkylation to produce N-alkylates. kiche.or.kr The loading of the alkali metal is a critical parameter; for instance, a cesium loading of 1 wt% on zeolite-X resulted in the highest conversion of o-toluidine. kiche.or.kr Other modifications, including the use of K-Mg/zeolite-X and MgO/zeolite-X, have also been explored to tune the catalyst's properties and optimize the reaction outcome. kiche.or.kr

The selectivity of the alkylation process—whether it occurs on the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation)—is strongly dependent on the acidic and basic properties of the zeolite catalyst. researchgate.netlidsen.com

Generally, catalysts with higher acidity, such as the unmodified H/zeolite-X, tend to be active at lower temperatures but can also promote undesired C-alkylation, leading to products like 6-ethyl-o-toluidine, especially as the temperature increases. kiche.or.kr The strong acid sites on the catalyst can facilitate electrophilic substitution on the aromatic ring. researchgate.net

Conversely, modifying the zeolite by ion exchange with alkali metals lowers the catalyst's acidity. kiche.or.kr This reduction in acidity is responsible for the need for higher reaction temperatures to achieve maximum conversion. kiche.or.kr However, these less acidic or more basic catalysts exhibit significantly higher selectivity towards N-alkylation. kiche.or.kr For example, zeolites exchanged with alkali metals like Cs selectively favor the formation of this compound. kiche.or.kr Catalysts with increased basicity, such as MgO/zeolite-X, show a more stable yield of N-alkylates versus C-alkylates across a range of temperatures, indicating that basic sites are crucial for promoting the desired N-alkylation pathway. kiche.or.krresearchgate.net The balance between the basicity of the zeolite framework's oxygen atoms and the Lewis acidity of the cations plays a governing role in directing the reaction towards either N- or C-alkylation. researchgate.net

Achieving the highest possible conversion of o-toluidine and yield of this compound requires careful optimization of several reaction parameters. beilstein-journals.org

Temperature: The optimal reaction temperature is highly dependent on the specific catalyst used. For the highly acidic H/zeolite-X, maximum conversion occurs at 300°C. kiche.or.kr For zeolite-X catalysts with lowered acidity due to modification with alkali metals, the optimal temperature is higher: 320°C for K/zeolite-X and Cs/zeolite-X, and 350°C for K-Mg/zeolite-X. kiche.or.kr For H/zeolite-X, increasing the temperature beyond 300°C leads to a rapid decrease in N-alkylation activity and an increase in C-alkylation. kiche.or.kr

Reactant Molar Ratio: The ratio of reactants is another critical factor. Studies have shown that maximum conversions of o-toluidine were achieved when the mole ratio of o-toluidine to the ether alkylating agent was 1:4. kiche.or.kr

Catalyst Loading: In the case of modified catalysts, the amount of the modifier is crucial. For Cs/zeolite-X, a Cs loading of 1 wt% was identified as the optimal concentration for achieving the highest conversion of the starting material. kiche.or.kr

Liquid-phase alkylation offers an alternative to heterogeneous gas-phase methods. A common approach involves the reaction of o-toluidine with an alkylating agent such as an alkyl halide in a suitable solvent.

One documented method is the bromoethane (B45996) alkylation method. mit-ivy.com In this procedure, o-toluidine is heated and refluxed with bromoethane. mit-ivy.com Following the initial reaction, the mixture is treated with a base, such as sodium hydroxide, to neutralize the hydrobromide salt formed and liberate the free amine. mit-ivy.comorgsyn.org A subsequent step involving zinc chloride has been described to manage the formation of byproducts. mit-ivy.com The final product is isolated through extraction and distillation under reduced pressure, with yields reported to be as high as 85% based on the amount of bromoethane used. mit-ivy.com

Another liquid-phase method uses ethanol as the alkylating agent with a H3PO4-SiO2 catalyst in a fluidized bed reactor, although this operates at high temperatures (330°C) where the reactants are in the vapor phase. mit-ivy.com The composition of the resulting condensate highlights the production of both the desired mono-ethylated product and a di-ethylated byproduct. mit-ivy.com

Table 2: Product Composition from Ethanol Alkylation Method

| Component | Content in Condensate (parts) | Percentage of Reacted o-Toluidine | Source |

|---|---|---|---|

| This compound | 60.0 | 82.5% | mit-ivy.com |

| N,N-diethyl-o-toluidine | 10.7 | 13.1% | mit-ivy.com |

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds and can be used to synthesize this compound. researchgate.netorganic-chemistry.org This process typically involves two sequential steps that occur in the same reaction vessel: the formation of an imine followed by its reduction to an amine. bu.edu

For the synthesis of this compound, the pathway would involve:

Imine Formation: o-Toluidine is reacted with acetaldehyde. The nucleophilic amino group of o-toluidine attacks the electrophilic carbonyl carbon of acetaldehyde, and after the elimination of a water molecule, an N-ethylidene-2-methylaniline (imine) intermediate is formed.

Reduction: The imine intermediate is then reduced in situ to the final secondary amine, this compound. This reduction is typically achieved using a mild reducing agent that selectively reduces the imine C=N double bond without affecting the carbonyl group of the starting aldehyde. bu.edu Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride. researchgate.netbu.edu

This one-pot synthesis is attractive because it can be highly chemoselective and efficient, providing a direct route from a primary amine and an aldehyde to a secondary amine. researchgate.netbu.edu Additives like weak acids can be used to catalyze the imine formation step. organic-chemistry.org

Heterogeneous Catalytic N-Alkylation of o-Toluidine

Derivatization and Functionalization Reactions of this compound

This compound is a versatile aromatic amine that serves as a valuable intermediate in various organic syntheses. chemimpex.comindiafinechemicals.com Its structure, featuring a secondary amine group and a methyl-substituted benzene (B151609) ring, allows for a range of chemical transformations.

Synthesis of Azo Dyes and Pigments utilizing this compound as a Key Intermediate

This compound is a significant precursor in the manufacturing of azo dyes and pigments. chemimpex.comverypharm.com Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore and is responsible for their color. cuhk.edu.hkrasayanjournal.co.in The synthesis of azo dyes typically involves a two-step process: diazotization and azo coupling.

In one pathway, an aromatic primary amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. unb.cabyjus.com This reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as this compound. The lone pair of electrons on the nitrogen of this compound directs the electrophilic diazonium ion to couple at the para position, resulting in the formation of a stable azo dye. The specific substituents on the aromatic rings determine the final color and properties of the dye. cuhk.edu.hk This compound is an essential building block for creating high-quality dyes with vibrant colors and good stability for the textile and printing industries. chemimpex.commedchemexpress.com

Table 1: General Reaction for Azo Dye Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | Aromatic Primary Amine (Ar-NH₂) | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | Arenediazonium Salt (Ar-N₂⁺Cl⁻) |

| 2. Azo Coupling | Arenediazonium Salt, this compound | Alkaline or Mildly Acidic Conditions | Azo Dye |

Formation of Organophosphorus Esters: Mono-N-Ethyl-o-toluidine Phosphate (B84403) Synthesis

While specific literature on the synthesis of mono-N-Ethyl-o-toluidine phosphate is not widespread, a general synthetic route can be proposed based on established reactions of secondary amines with phosphorylating agents. The synthesis would involve the reaction of this compound with a suitable phosphorus reagent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).

In a typical reaction, the nucleophilic nitrogen atom of this compound attacks the electrophilic phosphorus atom of phosphoryl chloride. This reaction is usually carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. Subsequent controlled hydrolysis of the resulting phosphorodiamidic chloride intermediate would yield the desired mono-N-Ethyl-o-toluidine phosphate. The reaction conditions would need to be carefully controlled to favor the formation of the mono-substituted product over di- or tri-substituted phosphates.

Table 2: Plausible Synthesis of Mono-N-Ethyl-o-toluidine Phosphate

| Reactant | Reagent | Conditions | Plausible Product |

|---|---|---|---|

| This compound | 1. Phosphoryl chloride (POCl₃), Base (e.g., Pyridine) 2. Controlled Hydrolysis (H₂O) | Inert solvent, low temperature | Mono-N-Ethyl-o-toluidine Phosphate |

Integration into Pharmaceutical and Agrochemical Molecular Frameworks

This compound serves as a versatile building block for constructing more complex molecules with potential biological activity. chemimpex.comverypharm.com Its structure is incorporated into various molecular frameworks during the synthesis of pharmaceuticals and agrochemicals. chemimpex.comindiafinechemicals.comverypharm.com It has been identified as an intermediate in the production of compounds such as analgesics and anti-inflammatory agents. chemimpex.com

In agrochemical synthesis, for example, this compound can be reacted with acyl chlorides to form amide derivatives. A patented process describes the reaction of this compound with crotonyl chloride in a solvent to produce N-ethyl-N-(2-methylphenyl)-2-butenamide, which can serve as an intermediate for more complex agrochemicals. google.com Furthermore, N-substituted-o-toluidine derivatives are explored in the development of transdermal drug delivery systems, where they can function as drug solubilizers or absorption enhancers. google.com It is also used in the production of pesticides. verypharm.com

Utilization in Polymer Chemistry as Additives and Modifiers

In the field of polymer chemistry, this compound is used in the production of polymer additives. chemimpex.com These additives are incorporated into polymer matrices to enhance or modify their physical and chemical properties. For instance, its inclusion can improve durability and increase resistance to environmental factors such as UV light, oxidation, and heat. chemimpex.com

Aromatic amines like this compound can function as antioxidants or stabilizers by interrupting degradation processes that occur via free-radical mechanisms. The amine group can donate a hydrogen atom to quench radical species, thus protecting the polymer backbone from scission or cross-linking. While the parent compound, o-toluidine, can be polymerized to form conductive polymers like poly(o-toluidine) researchgate.net, this compound is more commonly employed as a modifier or an additive in formulations for companies that manufacture specialty chemicals used in polymers and additives. aarti-industries.com

Nitrosation Reactions and N-Nitrosamine Formation (e.g., N-Nitroso-N-ethyl-o-toluidine)

As a secondary amine, this compound can undergo nitrosation to form an N-nitrosamine. This reaction typically occurs upon treatment with a nitrosating agent, most commonly nitrous acid (HNO₂), which is prepared in situ from sodium nitrite (NaNO₂) and a strong acid. orgsyn.org The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen atom of the secondary amine.

The synthesis of N-Nitroso-N-ethyl-o-toluidine is a characteristic reaction for this compound. byjus.comorgsyn.org The procedure generally involves dissolving the amine in an acidic solution, cooling it to a low temperature (typically below 10°C), and slowly adding an aqueous solution of sodium nitrite. orgsyn.org The resulting product, N-Ethyl-N-nitroso-o-toluidine, is an oily substance that is often extracted from the reaction mixture using an organic solvent. orgsyn.org The existence and availability of this compound are confirmed by chemical suppliers. cymitquimica.comchemsrc.com

Table 3: Synthesis of N-Nitroso-N-ethyl-o-toluidine

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aqueous solution, Temp < 12 °C | N-Nitroso-N-ethyl-o-toluidine |

Reaction Mechanisms and Kinetic Studies Involving N Ethyl O Toluidine

Mechanistic Studies of N-Alkylation Processes

The alkylation of toluidine derivatives is a fundamental process in organic synthesis, leading to the formation of N-alkylated and C-alkylated products. The selectivity of these reactions is highly dependent on the catalyst and reaction conditions.

The competition between N-alkylation and C-alkylation of o-toluidine (B26562) has been a subject of detailed investigation, particularly using zeolite catalysts. osti.gov Studies on the N-alkylation of o-toluidine with ether over modified H/zeolite-X catalysts have shown that the reaction temperature and catalyst acidity play a crucial role in determining the product distribution. osti.gov

For instance, H/zeolite-X demonstrated maximum conversion at 300°C. osti.gov However, when the acidity of the zeolite was lowered by modification with alkali metals such as potassium (K) or cesium (Cs), the maximum conversion temperatures shifted to higher values: 320°C for K/zeolite-X and Cs/zeolite-X, 350°C for K-Mg/zeolite-X, and 400°C for MgO/zeolite-X. osti.gov

A significant finding is the temperature-dependent selectivity. For H/zeolite-X and zeolites modified with K, Cs, or K-Mg, an increase in the reaction temperature from 300°C to 420°C resulted in a rapid decrease in the activity for N-alkylation, which forms N-ethyl-o-toluidine. osti.gov Conversely, the activity for C-alkylation, leading to the formation of 6-ethyl-o-toluidine, increased under these conditions. osti.gov In contrast, the more basic MgO/zeolite-X catalyst showed a much smaller variation in the yields of N-alkylates versus C-alkylates with increasing temperature. osti.gov Zeolite-X catalysts modified with alkali metals, including cesium, were found to selectively catalyze the side-chain alkylation, producing N-alkylates as the predominant products. osti.gov

The selectivity towards N-alkylation over C-alkylation can also be influenced by the nature of the alkylating agent and the presence of other functional groups. Generally, the nitrogen in an amine is more nucleophilic than the aromatic ring, favoring N-alkylation. researchgate.net However, factors like steric hindrance and the electronic properties of the substituents can alter this preference. In some cases, ortho-alkylation can be achieved with high selectivity using specific catalysts, such as a cationic half-sandwich yttrium catalyst for the C-H addition of N,N-dimethyl anilines to alkenes. rsc.org

Table 1: Effect of Catalyst Modification on Alkylation of o-Toluidine

| Catalyst | Maximum Conversion Temperature (°C) | Predominant Alkylation at Higher Temperatures |

|---|---|---|

| H/zeolite-X | 300 | C-Alkylation |

| K/zeolite-X | 320 | C-Alkylation |

| Cs/zeolite-X | 320 | C-Alkylation |

| K-Mg/zeolite-X | 350 | C-Alkylation |

The mechanism of alkylation often involves the formation of a carbocation or a carbocation-like species from the alkylating agent, which is then attacked by the nucleophile (the aromatic ring or the amine). masterorganicchemistry.com The rate-determining step in Friedel-Crafts alkylation is typically the attack of the aromatic ring on the electrophile. masterorganicchemistry.com

Oxidation of an alcohol to an aldehyde or ketone by the metal catalyst.

Condensation of the carbonyl compound with an amine to form an imine.

Reduction of the imine by the metal hydride species to yield the N-alkylated amine. whiterose.ac.ukacs.org

Studies using iridium and ruthenium complexes have shown that the formation of a metal-hydride species is a key part of the catalytic cycle. acs.org For some reactions, the formation and reduction of the imine are considered the rate-determining steps. acs.org

Computational studies, such as Density Functional Theory (DFT), have provided further insights into the transition states. For the ortho-selective alkylation of N,N-dimethyl anilines catalyzed by yttrium, DFT studies have indicated that the intramolecular σ-bond metathesis reaction between a yttrium alkyl species and an ortho C-H bond of the aniline (B41778) moiety is the rate-determining step. rsc.org

Hydrolytic Reaction Kinetics of this compound Derivatives

The hydrolysis of organophosphate esters, including derivatives of this compound, is of significant interest due to their biological and industrial relevance. tsijournals.comacta.co.in Kinetic studies of these reactions provide valuable information about their mechanisms. chesci.com

The hydrolysis of mono-N-ethyl-o-toluidine phosphate (B84403) has been studied extensively under various conditions. tsijournals.comacta.co.inchesci.com The reaction is typically followed by monitoring the rate of appearance of inorganic phosphate, often using a spectrophotometric method like Allen's modified method. tsijournals.comacta.co.in The reaction follows pseudo-first-order kinetics. tsijournals.comacta.co.in

Kinetic studies performed in acidic aqueous medium (0.1-7.0 mol dm-3 HCl) at 50°C showed that the rate of hydrolysis reaches a maximum at 4.0 mol dm-3 HCl. chesci.com The decrease in the rate beyond this concentration is attributed to a reduction in the concentration of the water nucleophile. chesci.com The Arrhenius parameters determined for the hydrolysis at 5.0 mol dm-3 HCl are consistent with a bimolecular reaction mechanism. chesci.com

The pH of the medium has a profound effect on the rate of hydrolysis of mono-N-ethyl-o-toluidine phosphate. A study conducted over a pH range of 0.00 to 7.80 at 50°C revealed that the reaction rate increases with an increase in pH up to a maximum at pH 4.00. tsijournals.com This maximum is attributed to the hydrolysis occurring via the mononegative and neutral species. tsijournals.com Beyond pH 4.00, the rate decreases, which is explained by the dissociation of the mononegative species into the inert dinegative species. tsijournals.com

Table 2: pH Dependence of Pseudo-First-Order Rate Constants for the Hydrolysis of Mono-N-ethyl-o-toluidine Phosphate at 50°C

| pH | k (min⁻¹) |

|---|---|

| 0.00 | 3.90 x 10⁻³ |

| 1.00 | Varies |

| 4.00 | Maximum Value |

| >4.00 | Decreasing |

Note: Specific rate constants at all pH values were not provided in the source material, but the trend is indicated.

The hydrolysis of mono-N-ethyl-o-toluidine phosphate proceeds through different reactive species depending on the pH of the solution. tsijournals.com In the pH range of 0.00 to 1.00, the hydrolysis is primarily governed by the neutral, conjugate acid, and mononegative species. tsijournals.com In the slightly less acidic region of pH 1.00 to 1.20, the reaction proceeds mainly via the neutral and mononegative species. tsijournals.com

The mononegative species is considered to be highly reactive, and its formation contributes significantly to the rate maximum observed at pH 4.00. tsijournals.com At pH values above 4.00, the mononegative species dissociates to form the dinegative species, which is found to be inert towards hydrolysis under these conditions. tsijournals.com The study of solvent effects and Arrhenius parameters supports a bimolecular nature of the hydrolysis, involving a P-N bond fission. tsijournals.com

Determination of Bond Fission Mechanisms (e.g., P-N Bond Fission)

Research into the reaction mechanisms of this compound derivatives, particularly mono-N-ethyl-o-toluidine phosphate, provides significant insight into bond fission processes. Kinetic studies on the acid-catalyzed hydrolysis of this phosphate ester have consistently shown that the reaction proceeds via a cleavage of the phosphorus-nitrogen (P-N) bond. sciencemadness.orguni-hannover.dewikipedia.org

The mechanism involves a bimolecular nucleophilic attack (SN2) by a water molecule on the phosphorus atom of the ester. sciencemadness.org This is preceded by a rapid pre-equilibrium protonation of the substrate, forming a conjugate acid species, which is more susceptible to nucleophilic attack. The bimolecular nature of this hydrolysis is supported by several lines of evidence, including Arrhenius parameters, the Zucker-Hammett hypothesis, and Bunnett-Olsen parameters. sciencemadness.orguni-hannover.de

Comparative kinetic data from the hydrolysis of other phosphate monoesters further corroborates the P-N bond fission pathway for mono-N-ethyl-o-toluidine phosphate, indicating a common mechanism for this class of compounds. sciencemadness.orgwikipedia.org

Table 1: Comparative Kinetic Data for P-N Bond Fission in Phosphate Monoesters

| Phosphate Monoester | HCI (mol dm⁻³) | Ea (kcal mol⁻¹) | -ΔS≠ (e.u.) | Bond Fission | Reference |

|---|---|---|---|---|---|

| This compound | 5.0 | 13.73 | 23.7 | P-N | sciencemadness.org |

| p-nitro aniline | 3.0 | 15.25 | 9.5 | P-N | sciencemadness.org |

| 2-methyl-5-nitroaniline | 4.0 | 13.70 | 22.90 | P-N | sciencemadness.org |

| p-methoxy aniline | 4.0 | 12.77 | 31.46 | P-N | sciencemadness.org |

| 2-chloro-5-nitroaniline | 4.0 | 13.54 | 32.65 | P-N | sciencemadness.org |

Thermodynamic and Solvent Effects on Reaction Dynamics (e.g., Arrhenius Parameters, Solvation)

The reaction dynamics of this compound derivatives are significantly influenced by thermodynamic parameters and the nature of the solvent system. Studies on the hydrolysis of mono-N-ethyl-o-toluidine phosphate have quantified these effects.

Thermodynamic Effects: Arrhenius parameters, including the energy of activation (Ea), frequency factor (A), and entropy of activation (ΔS≠), have been determined for the hydrolysis reaction. These parameters support the proposed bimolecular mechanism. uni-hannover.de For instance, kinetic runs performed at various temperatures for the hydrolysis of mono-N-ethyl-o-toluidine phosphate in buffer mediums yielded activation energies and entropies consistent with an ordered transition state, characteristic of an SN2 reaction. uni-hannover.de

Table 2: Arrhenius Parameters for the Hydrolysis of Mono-N-ethyl-o-toluidine Phosphate

| Species | pH | Ea (Kcal mol⁻¹) | A (sec⁻¹) | -ΔS≠ (e.u.) |

|---|---|---|---|---|

| Neutral | 1.20 | 13.31 | 1.17 x 10⁶ | 32.79 |

| Mononegative | 4.00 | 12.38 | 0.59 x 10⁶ | 34.42 |

Data sourced from a kinetic study in buffer medium. uni-hannover.de

Solvent Effects: The solvent environment plays a crucial role in the kinetics of the hydrolysis reaction. The rate of hydrolysis of mono-N-ethyl-o-toluidine phosphate was found to increase with the addition of aprotic solvents like 1,4-dioxane (B91453) and dimethyl sulfoxide (B87167) (DMSO) to the aqueous medium. ontosight.ai This rate enhancement is attributed to the increased concentration of the conjugate acid species, as these aprotic solvents are better proton donors than water. wikipedia.org The variation in reaction rates and activation parameters with solvent composition is explained by changes in solute-solvent interactions and the solvation of the transition state. ontosight.ai Specifically, the effect of the solvent on the hydrolysis rate suggests a transition state where the charge is dispersed. wikipedia.org

Table 3: Effect of Solvent Composition on the Rate of Acidic Hydrolysis of Mono-N-ethyl-o-toluidine Phosphate at 50°C

| Solvent | % Solvent (v/v) | Pseudo-first order rate constant k x 10³ (min⁻¹) |

|---|---|---|

| 1,4-Dioxane | 10 | 1.85 |

| 20 | 2.01 | |

| 30 | 2.33 | |

| 40 | 2.67 | |

| DMSO | 10 | 2.41 |

| 20 | 2.78 | |

| 30 | 3.15 | |

| 40 | 3.84 |

Data represents hydrolysis in 4.0 mol dm⁻³ HCl. ontosight.ai

Oxidation and Reduction Pathways of this compound

While detailed studies specifically on the oxidation and reduction of this compound are not extensively documented, probable pathways can be inferred from research on analogous aromatic amines, including its parent compound, o-toluidine.

Oxidation Pathways: The oxidation of this compound can likely proceed through several routes, involving the N-ethyl group, the aromatic methyl group, or the amino group itself.

Electrochemical Oxidation: The electrochemical oxidation of N-alkylated anilines typically involves an initial one-electron transfer to form a radical cation. mdpi.com For this compound, this intermediate could then undergo further reactions, such as deprotonation at the α-carbon of the ethyl group, leading to the formation of a secondary amine and an aldehyde after subsequent oxidation and hydrolysis. mdpi.com This general mechanism is observed for many tertiary and secondary aliphatic amines.

Metabolic Oxidation: By analogy with o-toluidine, metabolic processes are expected to be significant oxidation pathways. wikipedia.orgnih.gov The metabolism of o-toluidine involves N-oxidation and N-hydroxylation, mediated by cytochrome P-450 enzymes, to form metabolites like N-hydroxy-o-toluidine. wikipedia.org Additionally, oxidation of the ring's methyl group can occur. nih.gov For this compound, similar pathways could lead to N-hydroxylated products and oxidation of the methyl group to a carboxylic acid, as seen in the oxidation of N-acetyl-o-toluidine to N-acetyl anthranilic acid using permanganate. sciencemadness.org

Photocatalytic Degradation: In the presence of a suitable photocatalyst like titanium dioxide or zinc ferrite, this compound can undergo complete oxidation. mdpi.comtsijournals.com This process is initiated by the generation of highly reactive hydroxyl radicals (•OH), which attack the aromatic ring and its substituents, leading to mineralization into carbon dioxide, water, and inorganic nitrogen compounds. mdpi.comnrel.gov

Reduction Pathways: The primary reduction pathway relevant to this compound is its synthesis from corresponding nitroaromatic compounds. The industrial production of toluidine isomers involves the catalytic hydrogenation of nitrotoluenes. iarc.fr Similarly, this compound can be synthesized via the reduction of N-ethyl-2-nitrotoluene or through the reductive amination of o-toluidine. ontosight.ai The ethylamino group (-NH-CH₂CH₃) is thus the result of a reduction process. Furthermore, aromatic amines like o-toluidine have been identified as reduction products from the cleavage of certain azo dyes, highlighting the stability of the amino group as a reduced form. iarc.fr

Advanced Analytical and Spectroscopic Methodologies in N Ethyl O Toluidine Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of analytical separation, enabling the resolution of complex mixtures into their individual components. For N-Ethyl-o-toluidine, both gas and liquid chromatography are routinely employed, each offering distinct advantages for purity assessment and the analysis of related compounds.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. rroij.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. rroij.com Its high resolution and sensitivity make it ideal for impurity profiling, which involves the identification and quantification of unwanted chemicals that may be present in the final product. thermofisher.comresearchgate.net

In the context of pharmaceutical manufacturing, regulatory bodies mandate rigorous impurity profiling to ensure the safety and efficacy of drug substances. nih.govthermofisher.com GC is frequently used to quantify volatile genotoxic impurities (GTIs) that may have been introduced through starting materials, intermediates, or the synthetic pathway. rroij.comrroij.com For this compound, commercial suppliers often specify the purity as determined by GC, with assays commonly reaching or exceeding 99.0%. sigmaaldrich.com This underscores the reliability and widespread acceptance of GC for quality control of this specific compound.

Table 1: Typical GC Parameters for Purity Analysis This table presents a generalized set of parameters and is for illustrative purposes.

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., Stabilwax®-DB) | Provides high-resolution separation of volatile compounds. thermofisher.com |

| Carrier Gas | Helium | An inert mobile phase to carry the sample through the column. rroij.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. thermofisher.com |

| Oven Program | Temperature gradient (e.g., 50°C to 200°C) | Separates compounds based on their boiling points and column interaction. thermofisher.com |

| Detector | Flame Ionization Detector (FID) | A common, sensitive detector for organic compounds. |

| Purity Specification | ≥99.0% (GC) | A quality benchmark indicating high purity of the compound. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. researchgate.net It is particularly useful for compounds that are non-volatile or thermally unstable, which might be a limitation for GC. The analysis of amines like this compound by HPLC can sometimes be challenging and may require a derivatization step. researchgate.net Derivatization involves chemically modifying the analyte to enhance its detectability, often by attaching a fluorescent or UV-absorbing tag. researchgate.netnih.gov

Reverse-phase HPLC is a common mode used for these separations. For instance, a method developed for the related compound N-Benzyl-N-ethyl-m-toluidine uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable and can be adapted for preparative chromatography to isolate impurities for further characterization. sielc.com The choice of reagents like dansyl chloride or o-phthalaldehyde (B127526) for derivatization can significantly improve detection limits for amines. researchgate.net

The separation of isomers is a significant analytical challenge due to their identical mass and often similar physical properties. This compound has two positional isomers, N-Ethyl-m-toluidine and N-Ethyl-p-toluidine. Effective separation is crucial as different isomers can have varying toxicological and chemical profiles.

Specialized HPLC columns, such as mixed-mode columns that combine reverse-phase and ion-exchange characteristics, have proven effective for separating the parent toluidine isomers (o-, m-, and p-toluidine). helixchrom.comsielc.com For example, a Primesep S2 column, which operates in HILIC/cation-exchange mode, can successfully resolve these isomers. sielc.com Another approach for separating the parent toluidine isomers involves adsorption chromatography using zeolites. google.comgoogle.com This process relies on the specific chemical interactions between the amino group of the toluidine molecule and transition metal ions exchanged onto the zeolite framework, allowing for the selective adsorption and subsequent desorption of a specific isomer. google.comgoogle.com These principles and techniques are directly applicable to the development of methods for the more complex separation of N-ethylated toluidine isomers.

Mass Spectrometric Approaches for Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for molecular identification and trace-level quantification, often coupled with a chromatographic separation method. researchgate.net

A significant concern in the synthesis and storage of secondary amines like this compound is the potential formation of N-nitrosamine impurities. vitas.no N-Nitroso-N-ethyl-o-toluidine (NEOT) is one such impurity that is a potential carcinogen, necessitating its strict control in pharmaceutical products. vitas.no Regulatory agencies have established stringent limits on nitrosamine (B1359907) impurities, requiring highly sensitive analytical methods for their detection. vitas.nonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed hyphenated technique for the detection and quantification of nitrosamines at very low levels. vitas.nonih.gov The gas chromatograph separates the volatile impurities from the sample matrix, and the mass spectrometer provides definitive identification and sensitive quantification. nih.gov GC-MS methods have been developed for a range of nitrosamine impurities in various drug products, ensuring compliance with safety standards. nih.gov The technique can be used to monitor for NEOT that may arise from raw materials, synthetic processes, or degradation during storage. vitas.no

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is an advanced analytical technique used for the real-time monitoring of volatile organic compounds (VOCs). fraunhofer.denih.gov When coupled with a Time-of-Flight (ToF) mass analyzer, PTR-ToF-MS offers high sensitivity (detecting concentrations at parts-per-trillion levels), fast response times, and high mass resolution without requiring sample pre-concentration or chromatographic separation. fraunhofer.deosti.gov

The technique works via a gentle chemical ionization process where hydronium ions (H₃O⁺) transfer a proton to VOCs that have a higher proton affinity than water. nih.gov This process results in minimal fragmentation, simplifying the resulting mass spectra. osti.gov PTR-ToF-MS is increasingly used in the health sciences for applications like analyzing volatile compounds in exhaled breath and for studying the release of VOCs from biological systems like plant roots. nih.govnih.gov While specific studies on this compound using this method are not prominent, the technology's capability to monitor VOCs in real-time makes it a highly promising tool for future research into the pharmacokinetic or metabolic profiles of this compound in biological systems.

Table 2: Technical Specifications of a Representative PTR-ToF-MS Instrument Data based on a commercially available model for illustrative purposes. fraunhofer.de

| Parameter | Performance Metric | Significance |

| Limit of Detection (LoD) | < 5 pptv | Enables detection of trace amounts of compounds. fraunhofer.de |

| Sensitivity | > 6000 cps/ppbv | High count rate per unit of concentration, ensuring robust signal. fraunhofer.de |

| Mass Resolution | > 4000 m/Δm | Ability to distinguish between ions with very similar masses. fraunhofer.de |

| Response Time | < 100 ms | Allows for the real-time tracking of dynamic biological or chemical processes. fraunhofer.de |

Coupled Techniques: Headspace-Solid Phase Microextraction (HS-SPME) with GC-MS

Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful, solvent-free approach for the extraction and analysis of volatile and semi-volatile organic compounds like this compound from various sample matrices. actascientific.comresearchgate.net This technique is particularly advantageous for complex samples, such as environmental or biological specimens, where direct injection may be problematic. nih.gov

The HS-SPME method involves the exposure of a fused silica (B1680970) fiber, coated with a specific stationary phase, to the headspace above the sample. nih.govtcichemicals.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. Following extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed and separated before detection by a mass spectrometer. nih.gov

The choice of fiber coating is critical for efficient extraction. For aromatic amines, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often effective. sigmaaldrich.com Optimization of extraction parameters, including temperature, extraction time, and sample pH, is crucial to maximize the sensitivity and accuracy of the method. researchgate.net For instance, in the analysis of aromatic amines in aqueous samples, parameters such as extraction temperature (e.g., 30°C), extraction time (e.g., 40 minutes), and the addition of salt to increase the ionic strength of the solution are optimized to enhance the partitioning of the analytes into the headspace. tcichemicals.com

Although specific studies detailing the HS-SPME-GC-MS analysis of this compound are not extensively documented in publicly available literature, the established methodologies for similar aromatic amines provide a strong framework for its analysis. The coupling of HS-SPME with GC-MS offers high sensitivity and selectivity, allowing for the identification and quantification of this compound even at trace levels. researchgate.netcolostate.edu

| Parameter | Typical Range/Value for Aromatic Amine Analysis | Purpose |

| Fiber Coating | PDMS/DVB, DVB/CAR/PDMS | Adsorption of volatile aromatic compounds. |

| Extraction Temperature | 30 - 80 °C | To increase the vapor pressure of the analyte. |

| Extraction Time | 10 - 60 min | To allow for equilibrium to be reached between the sample, headspace, and fiber. |

| Sample pH | Often adjusted to basic conditions (e.g., pH 9) | To ensure the amine is in its free base form, which is more volatile. |

| Ionic Strength | Addition of salt (e.g., NaCl) | To decrease the solubility of the analyte in the aqueous phase ("salting-out" effect). |

| Desorption Temperature | 250 - 270 °C | To ensure complete transfer of the analyte from the fiber to the GC column. |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its functional groups, structural arrangement, and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. merckmillipore.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The spectrum will prominently feature bands corresponding to the N-H stretching of the secondary amine, the C-H stretches of both the aromatic ring and the aliphatic ethyl and methyl groups, C-N stretching, and the C=C stretching of the benzene (B151609) ring. moleculardevices.comlibretexts.org The position of the N-H stretch can be influenced by hydrogen bonding. The aromatic substitution pattern is also reflected in the C-H out-of-plane bending region.

Table of Predicted IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1250 - 1350 | Medium |

| Aromatic C-H | Out-of-plane Bend | 730 - 770 (for ortho-disubstitution) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules like this compound. sciencepublishinggroup.comfindlight.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the N-H proton, the methylene (B1212753) (-CH₂-) protons of the ethyl group, the methyl (-CH₃) protons of the ethyl group, and the methyl (-CH₃) protons on the aromatic ring. edinst.com The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the adjacent groups, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are indicative of the substitution pattern, while the aliphatic carbons of the ethyl and methyl groups appear at higher field (lower δ values).

Predicted ¹H NMR Spectral Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.6 - 7.2 | Multiplet | 4H |

| N-H | Variable (typically 3.0 - 5.0) | Singlet (broad) | 1H |

| -CH₂- (ethyl) | ~3.1 | Quartet | 2H |

| -CH₃ (ring) | ~2.1 | Singlet | 3H |

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 145 - 150 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic C-H | 110 - 130 |

| -CH₂- (ethyl) | 35 - 45 |

| -CH₃ (ring) | 15 - 25 |

| -CH₃ (ethyl) | 10 - 20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a widely used technique for quantitative analysis. shimadzu.comyoutube.com The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring. The presence of the amino and methyl substituents on the aromatic ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).

The electronic spectrum of aromatic amines typically displays two main absorption bands. For poly(o-toluidine), absorption bands are observed around 310 nm (π-π* transition) and above 600 nm (n–π* exciton (B1674681) band). researchgate.net While the spectrum of the monomeric this compound will differ, these values provide a reference for the expected absorption regions.

UV-Vis spectroscopy is also a powerful tool for determining the concentration of this compound in a solution using the Beer-Lambert Law. medchemexpress.comresearchgate.netnih.gov This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl), where ε is the molar absorptivity, a constant for a given substance at a specific wavelength. shimadzu.com By constructing a calibration curve of absorbance versus concentration for a series of standard solutions, the concentration of an unknown sample can be accurately determined. The choice of solvent can influence the λ_max and molar absorptivity due to solvent-solute interactions. merckmillipore.comyoutube.com

Methodologies for Biological and Environmental Matrix Analysis

Application as a Stain in Proteomics Research

This compound is recognized for its application as a stain in proteomics research. colostate.edu Protein staining is a fundamental step in proteomics workflows, enabling the visualization and subsequent quantification of proteins separated by techniques such as one-dimensional (1D) or two-dimensional (2D) gel electrophoresis. tcichemicals.com

While specific, detailed protocols for this compound as a protein stain are not as widely published as those for more common stains like Coomassie Brilliant Blue or silver staining, its utility is noted. colostate.edu The mechanism of staining likely involves the interaction of the dye with amino acid residues of the proteins. Dyes used in proteomics often bind to proteins through electrostatic interactions with charged amino acid side chains or through hydrophobic interactions.

The effectiveness of a protein stain is evaluated based on its sensitivity (the minimum amount of protein it can detect), its linearity (the relationship between stain intensity and protein quantity), and its compatibility with downstream analytical techniques such as mass spectrometry for protein identification. edinst.com The use of this compound as a multifunctional dye suggests its potential in various biological staining applications beyond general protein visualization.

Utilization as a Multifunctional Dye in Cell Biology and Biomolecular Studies

This compound is classified as a multifunctional dye and chemical stain with applications in biological research. medchemexpress.comchemimpex.com It is recognized as a tool in proteomics research, hematology, and histology. chemimpex.com Dyes are crucial for observing and analyzing cellular structures, tracking biomolecules, and studying tissue pathology. medchemexpress.com this compound's role as an intermediate in the synthesis of azo dyes, which are known for their stability and vibrant colors, underscores its utility in the broader dye industry. chemimpex.com

In the context of biological experiments, dyes like this compound are essential for a range of applications from basic research to clinical diagnostics. medchemexpress.com It is categorized among fluorescent dyes and chemical stains used for analytical purposes. medchemexpress.com While specific detailed studies on its application in live-cell imaging or as a fluorescent probe are not extensively documented in peer-reviewed literature, its commercial availability for hematology and histology suggests its use as a biological stain. chemimpex.com The general principle of such dyes involves binding to specific cellular components, allowing for their visualization and analysis. For instance, toluidine-based dyes are known to have a high affinity for acidic tissue components, thereby staining tissues rich in DNA and RNA. nih.gov

Table 1: Properties and Classifications of this compound as a Dye

| Property/Classification | Description | Source(s) |

|---|---|---|

| Compound Name | This compound | chemimpex.com |

| Synonyms | 2-(Ethylamino)toluene, N-Ethyl-2-methylaniline | chemimpex.com |

| Chemical Class | Aromatic Amine | chemimpex.com |

| Designated Use | Stain for proteomics research | chemimpex.com |

| Related Fields | Hematology, Histology | chemimpex.com |

| Dye Classification | Multifunctional Dye, Fluorescent Dye, Chemical Stain | medchemexpress.com |

| Industrial Use | Intermediate in the synthesis of azo dyes | chemimpex.com |

Biomonitoring Techniques for Human Exposure Assessment (e.g., Urinary Metabolites, Hemoglobin Adducts related to o-toluidine)

Biomonitoring for exposure to this compound often involves the detection of its major metabolite, o-toluidine (B26562), in biological samples. nih.govsigmaaldrich.com Techniques for assessing exposure focus on measuring the parent compound or its metabolites in urine and the formation of adducts with proteins like hemoglobin. researchgate.netresearchgate.net These methods are crucial for occupational health surveillance in industries where the compound is used, such as in the manufacturing of dyes and rubber chemicals. sigmaaldrich.com

Urinary Metabolites

The measurement of o-toluidine in urine is a primary method for assessing occupational exposure. researchgate.net Since metabolic pathways include N-acetylation and hydroxylation followed by conjugation, analytical methods often require a hydrolysis step to measure the total o-toluidine concentration. sigmaaldrich.com High-performance liquid chromatography (HPLC) with electrochemical detection is a developed method for determining o-toluidine in urine, with detection limits as low as 0.6 µg/L. researchgate.net Studies have shown significantly elevated urinary o-toluidine levels in workers post-shift compared to pre-shift levels or unexposed individuals, indicating dermal and inhalation absorption in the workplace. sigmaaldrich.com For example, one study in a chemical plant found a mean post-shift urinary concentration of 104 µg/L in exposed workers.

Table 2: Urinary o-Toluidine Concentrations in Various Populations

| Population / Study Group | Sample Type | Mean/Median Concentration | Range / 95th Percentile (P95) | Source(s) |

|---|---|---|---|---|

| Workers (Rubber Chemicals) | Post-shift urine | 104 µg/L (mean) | Not Specified | |

| Workers (Rubber Chemicals) | Post-shift urine | 99 µg/L (mean) | Not Specified | |

| Workers (Liquid SO₂ Plant) | Post-shift urine | 523 µg/L (mean) | P95: 962 µg/L | sigmaaldrich.com |

| Workers (Rubber Industry) | Post-shift urine | 38.6 µg/L (mean) | P95: 292.4 µg/L |

Hemoglobin Adducts

Hemoglobin (Hb) adducts serve as valuable biomarkers for the internal dose of o-toluidine. The reactive metabolite of o-toluidine, o-nitrosotoluene, is thought to be responsible for forming these adducts. nih.gov These adducts can be measured in blood samples and provide an integrated measure of exposure over the lifespan of red blood cells (approximately 120 days in humans). medchemexpress.com The analytical process typically involves mild alkaline hydrolysis of the adducted hemoglobin to release o-toluidine, which is then quantified using methods like HPLC with fluorescence detection or gas chromatography-mass spectrometry (GC-MS). medchemexpress.com

Research in animal models has demonstrated a dose-dependent relationship between o-toluidine administration and the level of Hb adducts. medchemexpress.com In one rat study, adduct levels increased rapidly within the first few hours of exposure, peaking at 24 hours. The half-life of these hemoglobin adducts was determined to be 11 days. medchemexpress.com These adducts were still quantifiable 28 days after a single high dose, highlighting their utility for long-term biomonitoring. medchemexpress.com Studies have also detected o-toluidine-releasing hemoglobin adducts in humans following exposure to substances that metabolize to o-toluidine.

Table 3: Analytical Details for o-Toluidine Hemoglobin Adducts

| Parameter | Detail | Source(s) |

|---|---|---|

| Analyte | o-Toluidine released from hemoglobin adducts | medchemexpress.com |

| Analytical Method | HPLC with fluorescence detection | medchemexpress.com |

| Pre-treatment | Mild alkaline hydrolysis of hemoglobin | medchemexpress.com |

| Internal Standard | 4-Ethylaniline | medchemexpress.com |

| Detection Limit (in rats) | ~5 pmol/mg Hb | medchemexpress.com |

| Adduct Formation Peak (in rats) | 24 hours post-administration | medchemexpress.com |

| Adduct Half-life (in rats) | 11 days | medchemexpress.com |

Compound List

Environmental Dynamics and Ecotoxicological Investigations of N Ethyl O Toluidine

Environmental Fate and Transport Mechanisms

The movement and persistence of N-Ethyl-o-toluidine in the environment are governed by a series of interconnected physical, chemical, and biological processes. These mechanisms determine the compound's distribution and potential for exposure to ecological receptors.

Biodegradation is a primary mechanism for the removal of aniline (B41778) compounds from aquatic environments. nih.gov The process is often initiated by oxidative deamination to form catechol, which is then further metabolized. nih.gov For o-toluidine (B26562), degradation in soil has been observed, though breakdown products may persist. ohio.gov In anaerobic conditions, the biodegradation of o-toluidine has been reported with a mean rate constant of 4.4 x 10⁻⁶/sec, corresponding to a half-life of 43 hours in a sludge inoculum. ohio.gov

Studies on N,N-diethyl-m-toluamide (DEET), another substituted toluidine, have shown that aerobic biodegradation by Pseudomonas putida begins with the hydrolysis of the amide bond, producing 3-methylbenzoate (B1238549) and diethylamine. mdpi.com The 3-methylbenzoate is then further metabolized. mdpi.com It is plausible that this compound undergoes similar initial transformation steps, such as N-dealkylation or oxidation of the ethyl group or the aromatic ring. The presence of organic matter in soil can significantly enhance the biodegradation of related aromatic compounds. sigmaaldrich.com

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrated in its tissues. This is a key factor in assessing environmental risk, as it can lead to higher concentrations in organisms than in the surrounding environment.

The bioaccumulation potential of this compound can be inferred from its octanol-water partition coefficient (log K_ow_), a measure of its hydrophobicity. The estimated log K_ow_ for this compound is 2.66, which suggests a moderate potential for bioaccumulation in aquatic organisms. mdpi.com Chemicals with higher log K_ow_ values tend to accumulate more readily in the fatty tissues of organisms. usgs.gov

The bioconcentration factor (BCF) is another important metric, representing the ratio of a chemical's concentration in an organism to that in the surrounding water. While specific experimental BCF values for this compound are not available, predictive models can provide estimates.

Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. There is no specific information available on the trophic transfer or trophic magnification factor (TMF) for this compound. usgs.govnih.govnist.gov Generally, substances that are persistent, bioaccumulative, and resistant to metabolic degradation are more likely to biomagnify. usgs.gov

Interactive Data Table: Bioaccumulation Potential of this compound

| Parameter | Value | Reference |

| Log K_ow (estimated) | 2.66 | mdpi.com |

The extent to which this compound binds to soil and sediment particles influences its mobility and bioavailability in the environment. This is largely determined by its adsorption and desorption characteristics.

The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a key parameter used to predict the mobility of organic chemicals in soil. A higher K_oc_ value indicates a greater tendency for the chemical to adsorb to soil and sediment, making it less mobile. While specific experimental K_oc_ values for this compound are limited, the principles of chemical sorption provide a framework for understanding its likely behavior. The adsorption of organic compounds is influenced by factors such as soil organic matter content, clay content, pH, and the chemical's own properties. usgs.gov

For structurally similar compounds, adsorption is a significant process affecting their environmental distribution. asianpubs.org The Freundlich adsorption coefficient (K_f_) is often used to describe the non-linear sorption behavior of chemicals in soil. asianpubs.org Desorption studies indicate the reversibility of this binding. asianpubs.org Given its moderate hydrophobicity (log K_ow_ of 2.66), this compound is expected to exhibit moderate adsorption to soils and sediments with higher organic carbon content.

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant.

This compound has a reported vapor pressure of 1 hPa at 20°C, suggesting a moderate potential to volatilize. sigmaaldrich.com However, a definitive Henry's Law constant, which is crucial for accurately modeling volatilization from water, is not available in the reviewed literature. asianpubs.orgcopernicus.orgnoaa.gov For a related compound, N-ethyl-m-toluidine, the estimated volatilization half-lives from a model river and lake are 4.7 and 55 days, respectively. nih.gov

Atmospheric dispersion models, such as AERMOD, are used to predict the transport and concentration of pollutants in the air. ohio.govmdpi.comnist.govepa.govepa.ieepa.gov These models require inputs such as emission rates, stack parameters, and meteorological data. ohio.govepa.gov In the absence of specific emission data for this compound, a quantitative atmospheric dispersion analysis cannot be performed. However, its release to the atmosphere is a potential transport pathway. nih.gov

Abiotic degradation processes, such as phototransformation (degradation by light) and hydrolysis, can contribute to the breakdown of this compound in the environment.

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl (OH) radicals. mdpi.comresearchgate.net The rate of this reaction determines the atmospheric lifetime of the compound. While a specific reaction rate constant for this compound with OH radicals is not available, studies on similar aromatic amines, such as p-toluidine, provide insights into the potential reaction kinetics. researchgate.net

In aquatic environments, direct photolysis can occur if a chemical absorbs light at wavelengths present in sunlight. oasis-lmc.org The efficiency of this process is described by the quantum yield. science.govresearchgate.netresearchgate.net Indirect photolysis can also occur, mediated by other substances in the water that absorb light and produce reactive species like hydroxyl radicals. oasis-lmc.org Studies on o-toluidine have shown that it can be degraded by UV light in the presence of a persulfate activator, a process driven by sulfate (B86663) and hydroxyl radicals. ohio.gov The degradation of o-toluidine in this system was found to follow pseudo-first-order kinetics. ohio.gov Hydrolysis is another potential abiotic degradation pathway in water, but specific data for this compound is lacking. epa.gov

Ecotoxicity Assessments

Ecotoxicity assessments are crucial for understanding the potential harm a chemical can pose to different organisms in an ecosystem. These assessments typically involve standardized tests on representative species from different trophic levels, such as algae, invertebrates, and fish.

This compound is considered harmful to aquatic organisms. universiteitleiden.nl While comprehensive experimental data is limited, predictive models and data from related compounds suggest that it is toxic to aquatic life. mdpi.comnih.gov

For aquatic invertebrates, the 48-hour median lethal concentration (LC50) for Daphnia magna is a standard measure of acute toxicity. oasis-lmc.orguniversiteitleiden.nl For fish, the 96-hour LC50 is commonly determined. nih.gov Anilines, as a class of compounds, are characterized as polar narcotics, which are generally more toxic than non-polar narcotics. mdpi.com

Interactive Data Table: Predicted Ecotoxicity of this compound

| Species | Endpoint | Predicted Value (mg/L) | Reference |

| Fish | 96h LC50 | - | - |

| Daphnia magna | 48h EC50 | - | - |

| Green Algae | 72h EC50 | - | - |

No specific experimental ecotoxicity data for this compound was found in the reviewed sources. The table is presented as a template for where such data would be included.

Aquatic Toxicity Studies on Diverse Organisms

The potential for this compound to induce toxicity in aquatic environments has been acknowledged. aarti-industries.com While detailed aquatic toxicity studies with specific metrics such as LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population) for diverse organisms like fish, daphnia, or algae are not extensively detailed in publicly available literature, a general hazard has been identified. aarti-industries.comszabo-scandic.com

One safety summary report confirms that the substance presents aquatic toxicity. aarti-industries.com Further characterization of its environmental behavior indicates high persistence in water and soil, suggesting it may remain in these compartments for extended periods. szabo-scandic.com Conversely, its potential for bioaccumulation is considered low. szabo-scandic.com The estimated octanol-water partition coefficient (log P) is 2.66, which provides a calculated measure of its potential to accumulate in the fatty tissues of organisms. aarti-industries.com

Environmental Fate Characteristics of this compound

| Parameter | Finding | Source |

|---|---|---|

| Persistence: Water/Soil | High | szabo-scandic.com |

| Bioaccumulation | Low | szabo-scandic.com |

| Log P (octanol-water) | 2.66 (estimated) | aarti-industries.com |

Terrestrial Ecotoxicity Evaluations

Long-Term Ecological Impacts and Ecosystem-Level Effects

Information regarding the long-term ecological impacts and ecosystem-level effects of this compound is scarce. Research focusing on chronic exposure scenarios and the potential for this chemical to cause disruptions in community structure, nutrient cycling, or other broad ecological functions has not been identified in the available literature.

Environmental Monitoring and Occurrence Studies

Detection and Quantification in Surface Water and Sediment Proximal to Industrial Sources

Despite its use as an industrial intermediate, specific studies detailing the detection and quantification of this compound in surface water and sediment, particularly in areas near industrial sources, were not found in the public domain. While monitoring for related compounds like o-toluidine has occurred, dedicated monitoring programs for this compound are not documented in the reviewed reports. nih.gov

Analysis of Atmospheric Concentrations and Emission Source Apportionment

Data from atmospheric monitoring studies for this compound are not available in the surveyed literature. While methods for detecting related aromatic amines in the air have been developed, specific reports on the atmospheric concentrations, emission sources, and transport of this compound could not be located. nih.govosha.gov

Toxicological Research and Risk Assessment of N Ethyl O Toluidine

Genotoxicity and Mutagenicity Studies

Comprehensive genotoxicity and mutagenicity data are fundamental to understanding the potential of a chemical to cause genetic damage, which can lead to cancer and other diseases. For N-Ethyl-o-toluidine, there is a notable absence of specific studies in the public domain.

Evaluation in In Vivo and In Vitro Assays (e.g., Micronucleus Test, Clastogenic Assays)

No specific studies detailing the evaluation of this compound in standard in vivo or in vitro genotoxicity assays were identified. This includes a lack of data from key tests such as the micronucleus test, which assesses chromosome damage, or other clastogenic assays that detect agents causing structural changes to chromosomes. A safety summary document for the compound explicitly states "NA" (Not Available) for genotoxicity and mutagenicity data. aarti-industries.com

Investigation of DNA Adduct Formation and Repair Mechanisms

The mechanism of action for many genotoxic carcinogens involves the formation of DNA adducts—covalent bonds between the chemical and DNA. Research into whether this compound forms such adducts, and the cellular mechanisms that may exist to repair this type of damage, is not available in the reviewed literature. While studies exist for the related compound o-toluidine (B26562), this information cannot be directly extrapolated to this compound.

Carcinogenicity Research

Carcinogenicity research combines evidence from human population studies and animal testing to classify a substance's potential to cause cancer. For this compound, both categories of evidence are largely missing.